molecular formula C6H7N3O B097013 4-Nitrosomethylaminopyridine CAS No. 16219-99-1

4-Nitrosomethylaminopyridine

Cat. No. B097013
CAS RN: 16219-99-1
M. Wt: 137.14 g/mol
InChI Key: CNXCLASNZDZCBC-UHFFFAOYSA-N
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Description

4-Nitrosomethylaminopyridine is a chemical compound that is related to various pyridine derivatives with different substituents and functional groups. The studies on pyridine derivatives have shown that these compounds have significant chemical and biological properties, which make them of interest in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the photochemical reduction of 4-nitropyridine in hydrochloric acid-isopropyl alcohol solutions leads to the formation of 4-hydroxylaminopyridine with high quantum yields, indicating an efficient synthetic pathway . Additionally, the preparation of novel 4′-nitro-2,2′:6′,2″-terpyridines and their use in the synthesis of metal complexes has been reported, which expands the utility of pyridine derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular and crystal structures of pyridine derivatives have been extensively studied. For example, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined, revealing a layered arrangement stabilized by hydrogen bonds . Similarly, the structure of 2-amino-4-nitropyridine has been analyzed, showing that the molecules form centrosymmetric dimers through N–H⋯N hydrogen bonds, which are further linked into an infinite plane by N–H⋯O hydrogen bonds .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The reactions of 4-N-nitrosomethylaminopyridine with esters containing active methylene groups have been studied, showing the formation of carbamates, amides, and dihydropyridines, which demonstrates the reactivity of the nitroso group in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The vibrational studies and quantum chemical calculations of nitro derivatives of 2-amino-4-methylpyridine provide insights into the influence of substituents on the properties of these compounds . Additionally, the crystal packing and noncovalent interactions in the structures of 4-dimethylaminopyridine adducts with carboxylic acids contribute to the stability and properties of these supramolecular assemblies .

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

4-Nitrosomethylaminopyridine (4-NMPY) has been studied for its mutagenic activity, particularly towards Escherichia coli. Research indicates that while 4-NMPY shows potential for mutagenic activity upon activation by microsomes, this effect is abolished in the presence of the S-100 liver fraction, suggesting a strong deactivation by cytosolic factors. This research provides insights into the mutagenicity of nitrosamines and their activation and deactivation mechanisms within biological systems (Kerklaan, Bouter, & Mohn, 1982).

Cytotoxicity in Cancer Research

Studies on the cytotoxicity of nitracrine derivatives, closely related to nitrosomethylaminopyridines, have shown that these compounds can be activated by nitro reduction and have potential as hypoxia-selective antitumor agents. The research suggests that the cytotoxicity mechanisms may involve DNA damage and the formation of DNA monoadducts. This area of research holds significance for developing therapeutic strategies against cancer (Wilson, Thompson, Anderson, & Denny, 1989).

Chemical Reactions with Active Methylene Groups

Research has been conducted on the reactions of 4-NMPY with esters containing active methylene groups. These studies are relevant for understanding the chemical properties and potential applications of 4-NMPY in synthesizing various organic compounds (Kiriazis, Kalatzis, & Alexandrou, 1989).

Antimicrobial Effects

The antimicrobial effects of derivatives of 4-nitropyridine, such as 4-hydroxylaminopyridine 1-oxide, have been studied. These compounds have shown effectiveness against the transforming DNA in Bacillus subtilis, suggesting potential applications in microbial genetics and the development of antimicrobial agents (Adachi, Inuzuka, & Tomoeda, 1969).

Cardiac and Skeletal Muscle Research

Research on compounds like 4-dimethylaminopyridine and 4-aminopyridine, related to 4-NMPY, has shown significant effects on cardiac and skeletal muscle preparations. These studies are important for understanding the potential of nitrosopyridine derivatives in treating muscular and cardiac disorders (Ao, 1985).

Safety And Hazards

4-Nitrosomethylaminopyridine should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and use non-sparking tools. Prevent fire caused by electrostatic discharge steam. Store the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

N-methyl-N-pyridin-4-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCLASNZDZCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021052
Record name N-Methyl-N-nitroso-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrosomethylaminopyridine

CAS RN

16219-99-1
Record name 4-Nitrosomethylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-nitrosopyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROSOMETHYLAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Kalatzis, P Papadopoulos - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… Absorbances were read at 300 nm at which E of 4-~nethylaminopyridine l-oxide is 6.29 x lo3 and E of 4-nitrosomethylaminopyridine l-oxide is 14.5 x lo3. In all kinetic runs satisfactory …
Number of citations: 6 pubs.rsc.org
AG Burton, RD Frampton, CD Johnson… - Journal of the Chemical …, 1972 - pubs.rsc.org
… Nitration of 4-dimethylaminopyridine in sulphuric acid with 1.2 mol of nitric acid gave the 3-nitro-derivative (81 yo) and 4-nitrosomethylaminopyridine (10%). Using 2.1 mol of nitric acid, 4…
Number of citations: 14 pubs.rsc.org
E Kalatzis - Journal of the Chemical Society B: Physical Organic, 1967 - pubs.rsc.org
… 4-Nitrosomethylaminopyridine is presented in the Scheme as a typical example of the group. On the other hand, in order to hydrolyse the secondary aromatic nitrosamines, strong acid …
Number of citations: 39 pubs.rsc.org
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com
A Morales Helguera, M Perez Gonzalez… - Chemical research in …, 2008 - ACS Publications
Chemical carcinogenicity is of primary interest because it drives much of the current regulatory actions regarding new and existing chemicals and conventional experimental tests take …
Number of citations: 45 pubs.acs.org
T Fan, G Sun, L Zhao, X Cui, R Zhong - International journal of molecular …, 2018 - mdpi.com
To better understand the mechanism of in vivo toxicity of N-nitroso compounds (NNCs), the toxicity data of 80 NNCs related to their rat acute oral toxicity data (50% lethal dose …
Number of citations: 41 www.mdpi.com
A Helguera, M Cordeiro, M González… - … on Synthetic Organic …, 2007 - academia.edu
… 4-Nitrosomethylaminopyridine … 4-Nitrosomethylaminopyridine …
Number of citations: 5 www.academia.edu

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